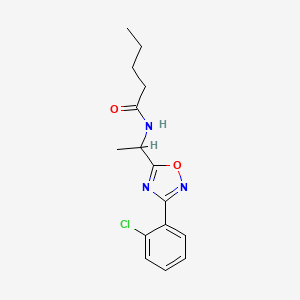
(2-hydroxy-6-methoxyquinolin-3-yl)methyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Mechanism of Action
Target of Action
Quinoline-based compounds, which this compound is a derivative of, have been reported to have a diverse spectrum of biological activities . They have been used as potential antitumor agents , and their derivatives show significant results through different mechanisms .
Mode of Action
Quinoline derivatives have been shown to inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Quinoline derivatives have been shown to have antitumor effects, suggesting that they may induce cell cycle arrest, apoptosis, and inhibit angiogenesis .
Advantages and Limitations for Lab Experiments
(2-hydroxy-6-methoxyquinolin-3-yl)methyl isobutyrate has several advantages for lab experiments, including its synthetic accessibility and low toxicity. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on (2-hydroxy-6-methoxyquinolin-3-yl)methyl isobutyrate. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its pharmacological activity. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in future research.
Synthesis Methods
The synthesis of (2-hydroxy-6-methoxyquinolin-3-yl)methyl isobutyrate involves the reaction of 2-hydroxy-6-methoxyquinoline with isobutyric acid chloride in the presence of triethylamine. The reaction proceeds through an esterification process, and the resulting product is purified using column chromatography. This method has been reported to yield this compound in good to excellent yields.
Scientific Research Applications
(2-hydroxy-6-methoxyquinolin-3-yl)methyl isobutyrate has been reported to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Safety and Hazards
properties
IUPAC Name |
(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-9(2)15(18)20-8-11-6-10-7-12(19-3)4-5-13(10)16-14(11)17/h4-7,9H,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCLTPIGVDWVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1=CC2=C(C=CC(=C2)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,4-dimethyl-N-({N'-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7696024.png)
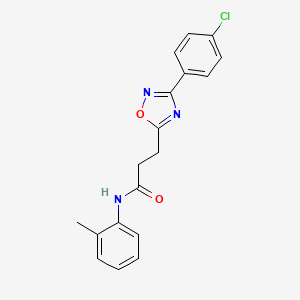
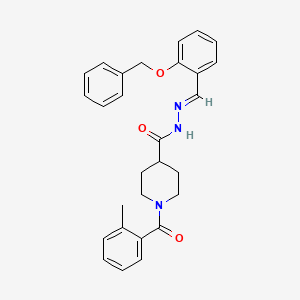
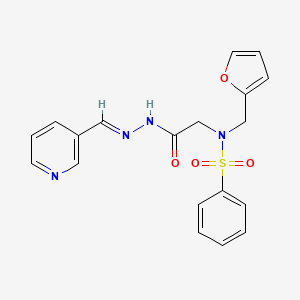

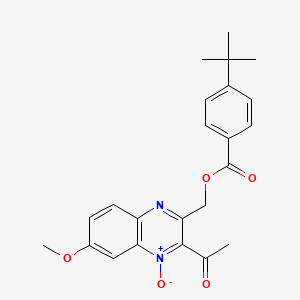
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7696077.png)



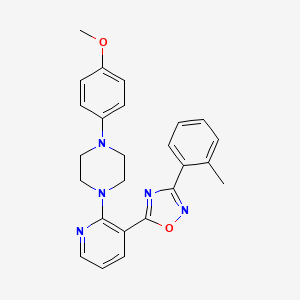
![4-chloro-N-methyl-N-(2-(pyrrolidine-1-carbonyl)benzo[b]thiophen-5-yl)benzenesulfonamide](/img/structure/B7696109.png)

